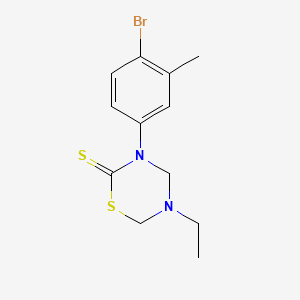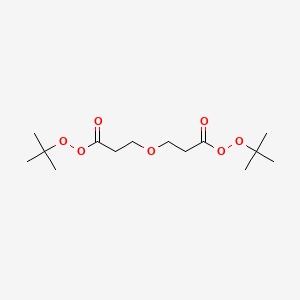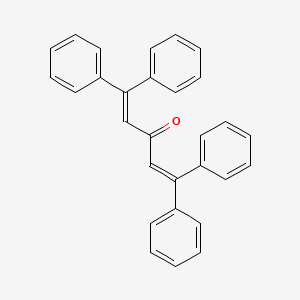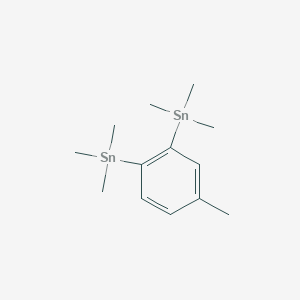
Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-]: is a chemical compound with the molecular formula C13H24Sn2 . This compound is characterized by the presence of two tin (Sn) atoms bonded to a 4-methyl-1,2-phenylene group, with each tin atom further bonded to three methyl groups. It is a member of the organotin compounds, which are known for their diverse applications in various fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] typically involves the reaction of 4-methyl-1,2-phenylenediamine with trimethyltin chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl groups attached to the tin atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin halides.
Scientific Research Applications
Chemistry: Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules .
Industry: In the industrial sector, it is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics .
Mechanism of Action
The mechanism of action of Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] involves its ability to form stable complexes with other molecules. The tin atoms in the compound can coordinate with various ligands, facilitating reactions such as catalysis and stabilization. The molecular targets and pathways involved depend on the specific application, such as catalysis in polymerization or stabilization in plastic production .
Comparison with Similar Compounds
Stannane, (4-methyl-1,2-phenylene)bis[dimethyl-]: Similar structure but with two methyl groups instead of three.
Stannane, (4-methyl-1,2-phenylene)bis[triethyl-]: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness: Stannane, (4-methyl-1,2-phenylene)bis[trimethyl-] is unique due to its specific combination of tin atoms and methyl groups, which provides distinct reactivity and stability compared to other organotin compounds. Its ability to form stable complexes and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
14275-63-9 |
|---|---|
Molecular Formula |
C13H24Sn2 |
Molecular Weight |
417.7 g/mol |
IUPAC Name |
trimethyl-(4-methyl-2-trimethylstannylphenyl)stannane |
InChI |
InChI=1S/C7H6.6CH3.2Sn/c1-7-5-3-2-4-6-7;;;;;;;;/h3,5-6H,1H3;6*1H3;; |
InChI Key |
VTCAMVGTSNAKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


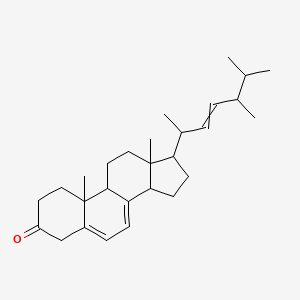
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)
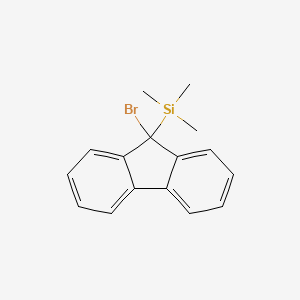
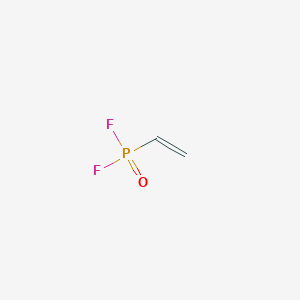

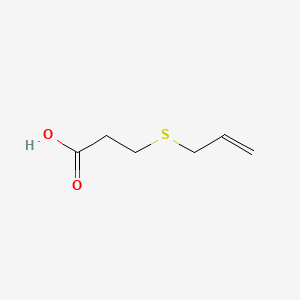
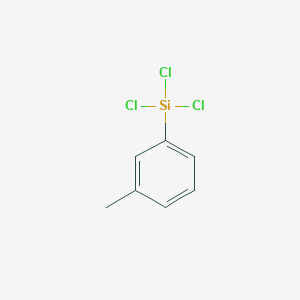
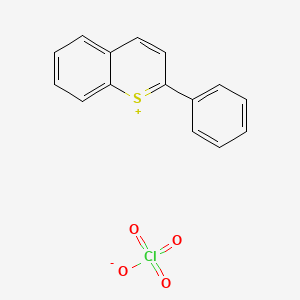
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
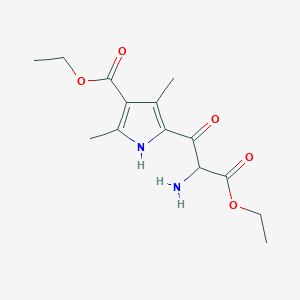
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
